molecular formula C17H19NO5 B4641175 N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B4641175
M. Wt: 317.34 g/mol
InChI Key: ZGFLCBUAAAGWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two methoxy groups on the phenyl ring and a methoxyphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide typically begins with commercially available 2,4-dimethoxyaniline and 2-methoxyphenol.

    Step 1 - Formation of Intermediate: The first step involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide.

    Step 2 - Coupling Reaction: The intermediate N-(2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with 2-methoxyphenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

Medicine:

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry:

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxyphenoxy group in the para position.

Uniqueness: N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-12-8-9-13(16(10-12)22-3)18-17(19)11-23-15-7-5-4-6-14(15)21-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFLCBUAAAGWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.